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Abstract

Lysergide tartrate (LSD), a classic serotonergic psychedelic, is gaining renewed interest for its
potential therapeutic applications, particularly in the context of neuropsychiatric disorders. A
growing body of evidence suggests that its therapeutic effects may be, at least in part,
attributable to its profound impact on neuroplasticity. This technical guide provides an in-depth
overview of the current understanding of LSD's role in promoting structural and functional
changes in the brain. It details the molecular mechanisms, key signaling pathways, and
experimental evidence supporting the psychoplastogenic properties of LSD. This document is
intended to serve as a comprehensive resource for researchers, scientists, and drug
development professionals engaged in the study of psychedelics and their potential as novel
neurotherapeutics.

Introduction

Neuroplasticity, the brain's inherent ability to reorganize its structure and function in response
to experience, is a fundamental process underlying learning, memory, and adaptation.
Conversely, deficits in neuroplasticity are implicated in the pathophysiology of various
neuropsychiatric conditions, including depression, anxiety, and post-traumatic stress disorder
(PTSD). Recent research has identified a class of compounds known as "psychoplastogens,”
which are capable of rapidly promoting neural plasticity.[1][2] Lysergide tartrate, commonly
known as LSD, is a prominent member of this class.
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This guide will explore the multifaceted role of LSD in fostering neuroplasticity, with a focus on
its effects on neuronal structure, synaptic connectivity, and the underlying molecular signaling
cascades.

Structural Neuroplasticity Induced by Lysergide
Tartrate

LSD has been demonstrated to induce significant structural changes in neurons, both in vitro
and in vivo. These changes primarily manifest as increased dendritic complexity, enhanced
dendritic spine growth (spinogenesis), and the formation of new synapses (synaptogenesis).

Dendritic Arborization

Studies utilizing cultured rodent cortical neurons have shown that treatment with LSD leads to
a significant increase in the complexity of dendritic arbors.[2][3][4] This is characterized by an
increase in the number and length of dendritic branches, allowing for a greater surface area for
synaptic connections.

Dendritic Spine Density

Dendritic spines are small, mushroom-shaped protrusions on dendrites that serve as the
primary sites of excitatory synaptic input. A reduction in dendritic spine density is a common
pathological feature in stress-related disorders. Research has consistently shown that LSD
promotes a robust increase in the density of dendritic spines on cortical neurons.[2][3][4] This
effect is observed after a single administration and can persist for an extended period.[5]

Synaptogenesis

The increase in dendritic spines is accompanied by a corresponding increase in the number of
synapses.[2][3][4] This is evidenced by the increased co-localization of presynaptic and
postsynaptic markers, indicating the formation of new, functional synaptic connections.

Functional Neuroplasticity and Electrophysiological
Correlates

The structural changes induced by LSD are paralleled by alterations in neuronal function.
Electrophysiological studies have revealed that LSD enhances synaptic strength and neuronal
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excitability.

Enhanced Synaptic Transmission

Ex vivo whole-cell patch-clamp recordings from cortical neurons of rodents treated with
psychedelics, including compounds with similar mechanisms to LSD, have shown an increase
in the frequency and amplitude of spontaneous excitatory postsynaptic currents (SEPSCs).[4]
This indicates an enhancement of excitatory synaptic transmission.

Modulation of Neuronal Firing

In vivo electrophysiology studies in mice have demonstrated that LSD can modulate the firing
rate of neurons in various brain regions, including the prefrontal cortex and thalamus. The
effects can be complex, with both excitatory and inhibitory modulations observed depending on
the specific neuronal population and dosage.

Molecular Mechanisms and Signaling Pathways

The neuroplastic effects of lysergide tartrate are orchestrated by a complex interplay of
molecular signaling pathways, primarily initiated by its interaction with the serotonin 2A (5-
HT2A) receptor. The key signaling cascades implicated are the Brain-Derived Neurotrophic
Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) pathway and the mammalian Target of
Rapamycin (mTOR) pathway.

The Pivotal Role of the 5-HT2A Receptor

The canonical mechanism of action for classic psychedelics like LSD involves agonism at the
5-HT2A receptor. Activation of this G-protein coupled receptor is a critical upstream event for
the induction of neuroplasticity. Recent evidence suggests that the psychoplastogenic effects of
LSD are mediated through the activation of intracellular 5-HT2A receptors, which requires the
molecule to be sufficiently lipophilic to cross the cell membrane.

BDNF-TrkB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that plays a crucial role in
neuronal survival, growth, and synaptic plasticity. LSD has been shown to upregulate the
expression of BDNF. Furthermore, recent studies have revealed that LSD can directly bind to
the TrkB receptor, the primary receptor for BDNF, acting as a positive allosteric modulator. This
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direct interaction enhances and prolongs the signaling cascade initiated by BDNF, leading to
the activation of downstream effectors that promote neuronal growth and synaptic plasticity.

MTOR Signaling Pathway

The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a
central regulator of cell growth, proliferation, and protein synthesis. The mTOR signaling
pathway is a key downstream effector of both 5-HT2A and TrkB receptor activation. Inhibition of
MTOR signaling has been shown to block the neuroplastic effects of psychedelics, highlighting
its essential role in mediating these changes.

Intracellular Space

Extracelldlar Space

Lysergide. Tam
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Caption: Signaling pathways activated by LSD to promote neuroplasticity.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies investigating the
effects of lysergide tartrate on neuroplasticity.

Table 1: In Vitro Effects of Lysergide Tartrate on Neuronal Morphology

% Change
LSD .
_ Duration of vs. Control
Parameter Cell Type Concentrati Reference
Treatment (Mean *
on
SEM)
Dendritic ) Data not
Rat Cortical o Ly et al.,
Arbor 10 uMm 24 hours explicitly
] Neurons - 2018
Complexity quantified
N . ~15-20%
Dendritic Rat Cortical ) Ly etal.,
) ) 10 uM 24 hours increase
Spine Density  Neurons ] 2018
(estimated)
] Data not
Synapse Rat Cortical o Ly etal.,
) 10 uM 24 hours explicitly
Density Neurons - 2018
quantified

Note: Explicit percentage changes with error bars are often presented in graphical format in the
source publications and may require direct extraction and analysis from the figures.

Table 2: In Vivo and Ex Vivo Effects of Psychedelics (Mechanistically similar to LSD)
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%

Doseand Time Change
Paramete  Animal Compoun Route of Point of VS. Referenc
r Model d Administr Measure Control e
ation ment (Mean *
SEM)
Dendritic 24 hours
] 10 mg/kg, ~18% Ly et al.,
Spine Rat DMT ] post- )
] I.p. L increase 2018
Density injection
24 hours
sEPSC 10 mg/kg, ~50% Ly et al.,
Rat DMT ] post- )
Frequency i.p. S increase 2018
Injection
24 hours
SEPSC 10 mg/kg, ~40% Ly et al.,
_ Rat DMT _ post- ,
Amplitude i.p. o increase 2018
injection

Note: DMT (N,N-Dimethyltryptamine) is another classic psychedelic that acts through similar
mechanisms as LSD and is often used as a representative compound in neuroplasticity
studies.

Experimental Protocols

This section provides an overview of the methodologies employed in key experiments
investigating the effects of lysergide tartrate on neuroplasticity.

Primary Cortical Neuron Culture

o Tissue Dissociation: Cortices are dissected from embryonic day 18 (E18) rat pups and
dissociated into single cells using enzymatic digestion (e.g., with papain) and mechanical
trituration.

o Cell Plating: Dissociated neurons are plated onto poly-D-lysine-coated glass coverslips or
multi-well plates at a specific density (e.g., 1.5 x 1075 cells/cm?).
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e Cell Culture: Neurons are maintained in a serum-free culture medium (e.g., Neurobasal
medium supplemented with B27 and GlutaMAX) in a humidified incubator at 37°C and 5%
Co2.

o LSD Treatment: After a period of maturation in vitro (typically 12-14 days), neurons are
treated with lysergide tartrate at the desired concentration (e.g., 10 uM) for a specified
duration (e.g., 24 hours).

Immunofluorescence Staining and Microscopy

 Fixation: Following treatment, neurons are fixed with 4% paraformaldehyde (PFA) in
phosphate-buffered saline (PBS).

e Permeabilization and Blocking: Cells are permeabilized with a detergent (e.g., 0.25% Triton
X-100 in PBS) and then blocked with a solution containing serum (e.g., 10% goat serum in
PBS) to prevent non-specific antibody binding.

e Primary Antibody Incubation: Neurons are incubated with primary antibodies targeting
specific proteins of interest (e.g., MAP2 for dendrites, synapsin for presynaptic terminals,
PSD-95 for postsynaptic densities) overnight at 4°C.

o Secondary Antibody Incubation: After washing, cells are incubated with fluorescently-labeled
secondary antibodies that bind to the primary antibodies.

e Imaging: Coverslips are mounted on slides with an anti-fading mounting medium and imaged
using a confocal or super-resolution microscope.

Dendritic Spine and Synapse Analysis

e Image Acquisition: High-resolution images of dendritic segments are acquired.

» Image Analysis: Specialized software (e.g., ImageJ with NeuronJ plugin, Imaris) is used to
trace dendrites and automatically or semi-automatically detect and quantify the number and
density of dendritic spines and synapses.

Electrophysiology
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o Slice Preparation: Rodents are anesthetized and perfused with an ice-cold cutting solution.
The brain is then rapidly removed, and coronal slices containing the prefrontal cortex are
prepared using a vibratome.

e Recording: Slices are transferred to a recording chamber continuously perfused with artificial
cerebrospinal fluid (aCSF). Whole-cell patch-clamp recordings are obtained from pyramidal
neurons in layer V of the prefrontal cortex.

o Data Acquisition and Analysis: Spontaneous excitatory postsynaptic currents (SEPSCs) are
recorded in voltage-clamp mode. The frequency and amplitude of these events are analyzed
using software such as Clampfit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1675759?utm_src=pdf-body-img
https://www.benchchem.com/product/b1675759?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. frontiersin.org [frontiersin.org]
o 2. Frontiers | Serotonergic Psychedelics in Neural Plasticity [frontiersin.org]
o 3. PDF,js viewer [docdrop.org]

e 4. Psychedelics Promote Structural and Functional Neural Plasticity - PMC
[pmc.ncbi.nlm.nih.gov]

e 5. biorxiv.org [biorxiv.org]

 To cite this document: BenchChem. [The Role of Lysergide Tartrate in Promoting
Neuroplasticity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675759#lysergide-tartrate-s-role-in-promoting-
neuroplasticity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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